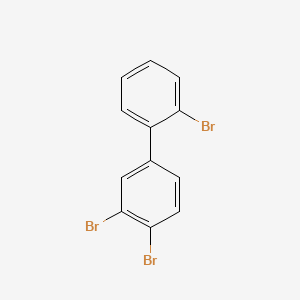

2,3',4'-Tribromobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

859930-83-9 |

|---|---|

Molecular Formula |

C12H7Br3 |

Molecular Weight |

390.90 g/mol |

IUPAC Name |

1,2-dibromo-4-(2-bromophenyl)benzene |

InChI |

InChI=1S/C12H7Br3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H |

InChI Key |

XRMQKMIQBMLPND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Congener Specific Preparation of 2,3 ,4 Tribromobiphenyl

Historical and Contemporary Approaches to Biphenyl (B1667301) Bromination

The synthesis of brominated biphenyls has historically relied on direct electrophilic substitution, which often lacks specificity, leading to the formation of complex isomeric mixtures. Contemporary methods, in contrast, offer precise control over the substitution pattern, enabling the targeted synthesis of specific congeners.

Historical Methods

Early approaches to biphenyl bromination primarily involved direct electrophilic aromatic substitution. A common historical method is the direct bromination of biphenyl using liquid bromine (Br₂) with a Friedel-Crafts catalyst like iron or aluminum bromide. smolecule.com This approach, however, typically results in a mixture of various PBB congeners and isomers, with a tendency to form para-substituted products like 4-bromobiphenyl (B57062) and 4,4'-dibromobiphenyl (B48405). orgsyn.orgorgsyn.org

Another classical approach is the Ullmann reaction , first reported in 1901, which involves the copper-catalyzed coupling of two aryl halides to form a biaryl product. organic-chemistry.orgwikipedia.orgnih.gov While foundational, the traditional Ullmann reaction has significant limitations, including the need for harsh reaction conditions (temperatures often exceeding 200°C), high catalyst loading, and a limited scope, often restricted to electron-deficient aryl halides. wikipedia.orgnih.gov The Wurtz-Fittig reaction , which uses metals like sodium to couple aryl halides, represents another early method for creating C-C bonds between aromatic rings. rsc.org

Contemporary Approaches

Modern organic synthesis has largely shifted towards palladium-catalyzed cross-coupling reactions, which provide superior selectivity, higher yields, and milder reaction conditions compared to historical methods. wikipedia.orgresearchgate.net

The Suzuki-Miyaura coupling reaction , first published by Akira Suzuki in 1979, has become one of the most important and efficient strategies for synthesizing symmetrical and unsymmetrical biaryl compounds. gre.ac.ukwikipedia.org This reaction involves the cross-coupling of an organoboron species (typically an arylboronic acid or ester) with an organohalide in the presence of a palladium complex catalyst and a base. researchgate.netwikipedia.org Its widespread use is due to its high functional group tolerance, the stability and low toxicity of the boronic acid reagents, and its high selectivity, which allows for the precise synthesis of specific PBB congeners. researchgate.netorganic-chemistry.org Besides the Suzuki coupling, other palladium-catalyzed reactions like the Heck and Hiyama couplings are also employed for biaryl synthesis. wikipedia.org

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Limitations |

| Direct Bromination | Br₂ with Fe or AlBr₃ | 50–80°C | Simple, uses readily available reagents. | Low selectivity, produces complex mixtures of isomers. orgsyn.org |

| Ullmann Reaction | Copper (Cu) | High temperatures (>200°C) organic-chemistry.orgnih.gov | One of the first C-C coupling methods. | Harsh conditions, poor functional group tolerance, often requires excess copper. wikipedia.orgnih.gov |

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄) rsc.orgresearchgate.net | Room temperature to 80°C researchgate.netorganic-chemistry.org | High selectivity and yield, mild conditions, wide functional group tolerance. researchgate.netgre.ac.uk | Cost of palladium catalyst, sensitivity of some catalysts to air. |

Targeted Synthesis of 2,3',4'-Tribromobiphenyl Isomers and Related Congeners

The unambiguous synthesis of a specific PBB congener like this compound requires a regioselective strategy that directs the bromine atoms to the desired positions on the biphenyl scaffold. Modern cross-coupling reactions are ideally suited for this purpose.

The Suzuki-Miyaura coupling is the preeminent method for the congener-specific synthesis of PBBs. researchgate.netgre.ac.uk The strategy involves coupling two specifically substituted benzene (B151609) rings, where one is an arylboronic acid and the other is an aryl halide. To synthesize this compound, two primary routes can be envisioned:

Route A: The coupling of (3,4-dibromophenyl)boronic acid with a 2-brominated aryl halide (e.g., 1-bromo-2-iodobenzene).

Route B: The coupling of (2-bromophenyl)boronic acid with a 3,4-dibrominated aryl halide (e.g., 1,2-dibromo-4-iodobenzene).

The choice of halide (I > Br > Cl) in the coupling partner is crucial, as reactivity generally follows the order of R-I > R-OTf > R-Br >> R-Cl. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like aqueous sodium carbonate. researchgate.net This methodology has been successfully used to prepare a wide range of individual PCB congeners for environmental and toxicological research, and the same principles are directly applicable to the synthesis of PBBs. researchgate.net

| Reactant 1 (Arylboronic Acid) | Reactant 2 (Aryl Halide) | Product |

| (3,4-dibromophenyl)boronic acid | 1-bromo-2-iodobenzene | This compound |

| (2-bromophenyl)boronic acid | 1,2-dibromo-4-iodobenzene | This compound |

Purification and Characterization Techniques for Synthetic Polybrominated Biphenyls

Following synthesis, the crude product is typically a mixture containing the target congener, unreacted starting materials, and side products. A multi-step purification process is therefore required to isolate the desired PBB congener with high purity. Subsequent characterization is necessary to confirm its identity and structure.

Purification Techniques

The purification of PBBs, whether from commercial mixtures or synthetic preparations, employs a combination of chromatographic and other separation techniques. nih.govtandfonline.com

Column Chromatography: Adsorption chromatography is a primary tool for purification. Crude mixtures are often passed through columns packed with alumina (B75360) or silica (B1680970) gel, using nonpolar solvents like n-hexane as the eluent. nih.govtandfonline.com This separates compounds based on their polarity.

Recrystallization: Repeated recrystallization from solvents such as hexane (B92381) or isopropanol (B130326) is a common and effective method for purifying solid PBB congeners and removing impurities. nih.govinchem.org

Reversed-Phase Chromatography: For separating structurally similar congeners that are difficult to resolve by other means, reversed-phase column chromatography on materials like Lipidex-5000 has proven highly effective. nih.govtandfonline.com

Characterization Methods

Once purified, the identity and purity of the synthetic PBB congener are confirmed using various analytical methods. cdc.gov

Gas Chromatography (GC): This is the primary analytical technique for separating PBB congeners. cdc.gov High-resolution capillary GC columns are essential for resolving complex mixtures. epa.gov

Detectors:

Electron Capture Detector (ECD): GC-ECD is highly sensitive for detecting halogenated compounds like PBBs. cdc.gov

Mass Spectrometry (MS): GC-MS is indispensable for the definitive identification of PBB congeners by providing molecular weight and fragmentation patterns. cdc.gov

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to provide detailed structural information and confirm the precise substitution pattern of the bromine atoms on the biphenyl rings.

| Technique | Purpose | Details |

| Alumina/Silica Gel Chromatography | Purification | Separation based on polarity using nonpolar eluents like hexane. nih.gov |

| Recrystallization | Purification | Isolation of pure crystalline solid from a solvent like hexane. tandfonline.com |

| Gas Chromatography (GC) | Separation & Quantitation | High-resolution capillary columns separate individual congeners based on volatility and interaction with the stationary phase. cdc.govepa.gov |

| Mass Spectrometry (MS) | Identification | Provides mass-to-charge ratio and fragmentation data for definitive structural confirmation. cdc.gov |

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | ¹H NMR confirms the positions of hydrogen atoms, thereby defining the bromine substitution pattern. |

Environmental Fate and Transport Dynamics of 2,3 ,4 Tribromobiphenyl

Occurrence and Distribution Patterns in Environmental Compartments

Soils and sediments are considered the primary sinks for PBBs in the environment. Due to their low aqueous solubility and high hydrophobicity, PBBs strongly bind to organic matter and particulate matter in soil and sediment. This strong adsorption limits their mobility in these compartments, leading to their long-term persistence. The concentration of PBBs in these reservoirs is influenced by historical usage patterns, proximity to industrial sources, and disposal practices. For instance, higher concentrations of PBBs are often found in sediments near former manufacturing facilities.

The transport of PBBs in aquatic and atmospheric environments is a key factor in their global distribution. In aquatic systems, PBBs are predominantly associated with suspended particles and bottom sediments rather than being dissolved in the water column. This particulate-bound transport is a significant pathway for their movement within rivers, lakes, and marine environments.

Atmospheric transport allows for the long-range distribution of PBBs. These compounds can be released into the atmosphere through volatilization from contaminated soils and water surfaces, as well as from industrial emissions. In the atmosphere, they can exist in the vapor phase or, more commonly, adsorb to airborne particulate matter. This atmospheric transport can lead to the deposition of PBBs in remote regions, far from their original sources.

Sorption and Mobility Characteristics in Environmental Matrices

The movement and partitioning of 2,3',4'-Tribromobiphenyl in the environment are governed by its sorption and mobility characteristics, which are largely inferred from studies on other PBBs.

The extent to which PBBs are adsorbed in soil and sediment is strongly correlated with the organic carbon content of the matrix. The organic carbon partition coefficient (Koc) is a key parameter used to describe this relationship. A high Koc value indicates a strong tendency for a chemical to partition to the organic fraction of soil or sediment. For PBBs, the Koc values are generally high, reflecting their hydrophobic nature. This strong adsorption to organic matter significantly reduces their bioavailability and mobility.

Table 1: General Physicochemical Properties Influencing the Environmental Fate of PBBs

| Property | General Trend for PBBs | Implication for this compound |

|---|---|---|

| Water Solubility | Very Low | Limited transport in the dissolved phase in water. |

| Vapor Pressure | Low | Volatilization can occur, contributing to atmospheric transport. |

| Log Kow | High | Strong affinity for lipids and organic matter, leading to bioaccumulation and sorption. |

This table presents generalized trends for the PBB class of compounds, as specific experimental data for this compound is limited.

Due to their strong sorption to soil particles, the leaching of PBBs through the soil profile into groundwater is generally considered to be a minor transport pathway. However, the presence of organic solvents can significantly enhance their mobility. Co-disposal of PBBs with organic solvents can increase their solubility and reduce their partitioning to soil organic matter, thereby increasing the potential for leaching and groundwater contamination.

Bioconcentration and Bioaccumulation Dynamics in Ecological Systems

The accumulation of PBBs in living organisms is a significant concern due to their persistence and lipophilicity.

Bioconcentration is the process by which a chemical is absorbed by an aquatic organism from the surrounding water. The bioconcentration factor (BCF) is a measure of the extent of this process. While a specific BCF for this compound has not been reported, studies on other PBB congeners have shown a wide range of BCF values, indicating that the degree of bromination and the specific congener structure influence the bioconcentration potential.

Bioaccumulation encompasses all routes of exposure, including dietary intake. PBBs are known to bioaccumulate in both aquatic and terrestrial food webs. Their high octanol-water partition coefficient (Kow) indicates a strong affinity for fatty tissues, where they can be stored and accumulate to levels much higher than in the surrounding environment. This biomagnification through the food chain can lead to high concentrations in top predators.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Interspecies Variations in Bioconcentration Factors

The bioconcentration factor (BCF) is a key metric used to quantify the accumulation of a chemical in an organism from the surrounding environment, typically water. Significant variations in BCFs for a given compound can be observed among different species due to physiological and metabolic differences. However, specific BCF data for this compound across a range of species are not extensively documented in publicly available scientific literature.

General principles derived from studies of related PBBs and other persistent organic pollutants (POPs) suggest that factors such as a species' lipid content, metabolic capability, and position in the food web would lead to considerable differences in the bioconcentration of this compound. For instance, organisms with higher lipid content tend to accumulate more of this lipophilic (fat-loving) compound. Furthermore, species with a greater capacity to metabolize and excrete such compounds will exhibit lower BCFs. Without specific research on this compound, a detailed quantitative comparison of interspecies BCFs remains an area for future investigation.

Table 1: Illustrative Bioconcentration Factors for Similar Compounds in Aquatic Organisms This table is for illustrative purposes to demonstrate the concept of interspecies variation in BCFs for compounds structurally related to this compound, as specific data for this compound is not available.

Trophic Transfer and Food Web Accumulation Patterns

Trophic transfer describes the process by which contaminants are passed from one trophic level to the next within a food web. For persistent and bioaccumulative substances like this compound, this can lead to biomagnification, where the concentration of the chemical increases in organisms at successively higher levels in the food chain.

While specific studies detailing the trophic transfer and biomagnification of this compound are scarce, the behavior of other PBBs and PCBs provides a strong indication of its likely pathway. It is anticipated that this compound would be readily absorbed by organisms at the bottom of the food web, such as phytoplankton and zooplankton. These primary producers and consumers are then ingested by small fish and other invertebrates.

As the compound moves up the food chain, from smaller fish to larger predatory fish, birds, and marine mammals, its concentration is expected to increase at each step. This is because the compound is not easily metabolized or excreted, leading to its accumulation in the tissues, particularly fatty tissues, of these organisms. The ultimate result is that top predators can carry a significantly higher body burden of the compound compared to organisms at lower trophic levels.

Table 2: Conceptual Trophic Transfer of this compound This table presents a conceptual model of how this compound is expected to accumulate in a generic aquatic food web, based on the principles of biomagnification for similar persistent organic pollutants.

Further research, including field studies and ecosystem modeling, is necessary to accurately quantify the trophic magnification factor (TMF) of this compound and to fully understand its accumulation patterns in diverse food webs.

Biotransformation and Abiotic Degradation Mechanisms of 2,3 ,4 Tribromobiphenyl

Abiotic Transformation Processes

Abiotic degradation of 2,3',4'-tribromobiphenyl in the environment is primarily driven by photolysis, along with oxidative and reductive reactions that can occur under various environmental conditions.

Photolytic Degradation Pathways and Debromination Mechanisms

Photochemical reactions are a significant degradation pathway for halogenated aromatic compounds like PBBs, with dehalogenation being the predominant mechanism. mdpi.com The photolytic degradation of PBBs can proceed through the reductive debromination of the biphenyl (B1667301) nucleus. This process involves the cleavage of carbon-bromine bonds upon absorption of light energy.

Studies on various PBB congeners have shown that the position of the bromine atoms on the biphenyl rings influences the rate and pathway of photolytic degradation. For many PBBs, photolysis results in the preferential removal of bromine atoms from the ortho positions. However, for some PBB mixtures, reductive debromination of ortho substituents is not the primary photolytic degradation pathway. cdc.govcdc.gov In aqueous solutions, it has been suggested that the photolysis of PBBs may also involve an oxidative process of photohydroxylation, leading to the formation of phenolic compounds. cdc.gov

The specific photolytic degradation of this compound would likely involve the loss of bromine atoms, leading to the formation of lower brominated biphenyls. The exact products and their formation rates would depend on environmental factors such as the presence of photosensitizers and the medium in which the reaction occurs.

Oxidative and Reductive Reactions in Environmental Contexts

In addition to photolysis, this compound can undergo oxidative and reductive reactions in the environment. Oxidation can lead to the formation of brominated biphenyl oxides. Under certain conditions, such as during combustion, PBBs can be oxidized to form polybrominated dibenzofurans (PBDFs), which are often more toxic than the parent PBBs. nih.gov

Reductive debromination is a key transformation process, particularly in anaerobic environments. This reaction involves the removal of bromine atoms, resulting in less brominated biphenyls. This process is often mediated by microbial activity, as discussed in the following section.

Microbial Degradation and Reductive Debromination in Environmental Systems

Microbial activity plays a crucial role in the transformation of PBBs in various environmental compartments, particularly in anaerobic sediments and soils.

Anaerobic and Aerobic Microbial Transformation Pathways

While higher brominated biphenyls are generally resistant to aerobic biodegradation, lower brominated congeners may be degraded under aerobic conditions. cdc.gov Complete mineralization of compounds like 4-bromobiphenyl (B57062) to carbon dioxide has been observed with mixed bacterial cultures from contaminated river sediment under aerobic conditions. cdc.gov However, for more highly brominated compounds, anaerobic biodegradation is the more significant pathway. cdc.gov

Anaerobic microorganisms in river sediments have been shown to biodegrade higher substituted PBBs. cdc.gov This process primarily involves reductive debromination. cdc.gov Various anaerobic bacteria, such as Dehalococcoides spp., have been implicated in the reductive dehalogenation of similar organohalide compounds. The process of microbial transformation can be influenced by the presence of other organic compounds that can serve as growth substrates for the degrading microorganisms. mdpi.com

| Condition | Degradation Potential | Primary Mechanism |

| Aerobic | Limited for highly brominated PBBs; possible for lower brominated congeners | Oxidation, potentially leading to mineralization |

| Anaerobic | Significant for a range of PBBs | Reductive Debromination |

Regiospecificity of Bromine Loss in Microbial Processes

A key aspect of the microbial degradation of PBBs is the regiospecificity of the debromination process. Studies have demonstrated that under anaerobic conditions, microorganisms preferentially remove bromine atoms from the meta and para positions of the biphenyl rings. mdpi.comcdc.gov This is attributed to the lower steric hindrance at these positions, making them more accessible to microbial enzymes. mdpi.com The removal of ortho bromine atoms by microbial action is generally not observed. cdc.gov This is in contrast to photolytic degradation, where ortho debromination can be a significant pathway. mdpi.com

The order of debromination during microbial reduction is often the opposite of that observed during photolysis. mdpi.com This differential regiospecificity is a critical factor in determining the specific degradation products formed in different environmental compartments.

Identification of Microbial Debromination Products

The microbial reductive debromination of PBBs leads to the formation of a series of lower brominated biphenyl congeners. For example, the anaerobic degradation of PBB-153 (2,2',4,4',5,5'-hexabromobiphenyl) has been shown to produce various tetra- and pentabromobiphenyls. mdpi.com

Following the principle of preferential meta and para debromination, the microbial degradation of this compound would be expected to yield specific di- and monobrominated biphenyls. The initial debromination would likely occur at the para (4') or meta (3') positions.

Hypothetical Microbial Debromination Products of this compound

| Parent Compound | Initial Debromination Product(s) | Subsequent Debromination Product(s) |

|---|---|---|

| This compound | 2,3'-Dibromobiphenyl (from para-debromination) | 2-Bromobiphenyl |

Further degradation of these initial products would continue to follow the pattern of removing meta and para bromines, ultimately leading to the formation of biphenyl, which may then undergo ring cleavage under certain conditions.

In Vivo Metabolic Pathways and Enzymatic Biotransformation of this compound

The biotransformation of polybrominated biphenyls (PBBs), including this compound, is a critical factor in determining their persistence and potential for bioaccumulation in organisms. The metabolic fate of these compounds is largely dictated by enzymatic processes, primarily mediated by the cytochrome P450 system.

Cytochrome P450-Mediated Metabolism of Brominated Biphenyls

The primary catalysts involved in the metabolism of PBBs are the cytochrome P450 (CYP) enzymes, a superfamily of membrane-bound hemoproteins. nih.gov These enzymes are central to Phase I metabolism, which typically involves the introduction or exposure of functional groups, such as hydroxyl groups, through oxidative reactions. nih.govmdpi.com This process aims to transform lipophilic xenobiotics into more water-soluble compounds, facilitating their excretion from the body. nih.gov

For PBBs, biotransformation is predominantly an oxidative process mediated by the CYP enzyme system. nih.gov Studies using rat liver microsomes have demonstrated that the metabolism of PBB congeners is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and atmospheric oxygen, which are characteristic requirements for CYP-catalyzed reactions. inchem.org The rate and extent of metabolism are significantly influenced by the specific CYP isoforms present, which can be induced by exposure to different chemicals. nih.govnih.gov The two major classes of inducible CYP enzymes involved in PBB metabolism are those induced by phenobarbital (B1680315) (PB) and 3-methylcholanthrene (B14862) (MC). inchem.orgnih.gov The inactivity of some lower-chlorinated biphenyl isomers as enzyme inducers is thought to be related to their rapid metabolism. nih.gov

The general mechanism involves the CYP enzyme adding an oxygen atom to the PBB substrate. nih.gov This hydroxylation reaction is a key route of PBB metabolism and is believed to proceed through the formation of arene oxide intermediates or via direct hydroxylation. inchem.orgcdc.gov

Structure-Activity Relationships Governing Metabolic Susceptibility

The susceptibility of a PBB congener to metabolic attack by cytochrome P450 enzymes is profoundly dependent on its molecular structure, specifically the number and position of bromine atoms on the biphenyl rings. nih.govnih.gov In vitro studies have established clear structure-activity relationships that govern whether a PBB congener will be metabolized. inchem.org

Metabolism by phenobarbital (PB)-induced rat hepatic microsomes is highly specific. It requires the PBB congener to have two adjacent carbon atoms without bromine substitution at the meta and para positions on at least one of the phenyl rings. nih.govinchem.org This structural feature provides an unhindered site for enzymatic oxidation.

Conversely, metabolism by 3-methylcholanthrene (MC)-induced microsomes necessitates adjacent non-brominated carbon atoms at the ortho and meta positions. nih.govinchem.org This requirement appears to be more critical for less-brominated PBBs, as a higher degree of bromination can prevent metabolism even if the required unsubstituted sites are present. nih.govinchem.org The presence of halogens in the ortho positions can block the molecule from achieving a planar configuration, which may affect binding to certain P450 receptors. nih.gov

The compound This compound possesses several structural features relevant to these metabolic rules.

The first phenyl ring (the 2,3-dibromo substituted ring) has unsubstituted adjacent carbons at the C4-C5 and C5-C6 positions. The C5 and C6 positions represent an adjacent meta-para pair.

The second phenyl ring (the 4'-bromo substituted ring) has two pairs of adjacent, unsubstituted carbons: C2'-C3' and C5'-C6'. The C2' and C3' carbons constitute an ortho-meta pair, while the C5' and C6' carbons represent a meta-para pair.

Based on these structural characteristics, this compound possesses the necessary unsubstituted adjacent carbons to be a potential substrate for both PB-induced and MC-induced cytochrome P450 enzymes.

| CYP450 Inducer Type | Structural Requirement for Metabolism | Reference |

|---|---|---|

| Phenobarbital (PB) | Adjacent non-brominated meta and para carbons on at least one ring. | nih.govinchem.org |

| 3-Methylcholanthrene (MC) | Adjacent non-brominated ortho and meta carbons on at least one ring (mainly for lower-brominated congeners). | nih.govinchem.org |

Formation and Identification of Hydroxylated and Methoxylated Metabolites

The most frequently reported metabolic transformation for PBBs is hydroxylation, which results in the formation of hydroxylated PBBs (OH-PBBs). inchem.org These compounds are the major metabolites identified in both in vivo and in vitro studies. inchem.org The hydroxylation process can occur via direct insertion of a hydroxyl group or through an arene oxide intermediate, which can then rearrange to form a stable phenol. inchem.orgcdc.gov

While specific metabolic studies on this compound are not detailed in the reviewed literature, the metabolism of other PBB congeners provides clear evidence for the types of metabolites formed. For instance, in vivo studies with pigs administered 4,4'-dibromobiphenyl (B48405) (BB 15) led to the identification of several urinary metabolites. cdc.gov These included hydroxylated products like 4,4'-dibromo-3-biphenylol and 3,4'-dibromo-4-biphenylol. cdc.gov

Significantly, this study also identified a methoxylated metabolite, 4'-bromo-3-methoxy-4-biphenylol. cdc.gov The formation of methoxylated derivatives represents another metabolic pathway for brominated biphenyls. These metabolites are often formed from the methylation of hydroxylated precursors.

In general, PBBs with a lower bromine content are more readily transformed into hydroxylated derivatives that can be eliminated, primarily in the urine. smolecule.com In contrast, highly brominated congeners, such as the main components of the commercial mixture FireMaster BP-6, show little to no metabolic transformation and are consequently more persistent. cdc.govcdc.gov

| Parent PBB Congener | Identified Metabolite | Metabolite Type | Reference |

|---|---|---|---|

| 4,4'-Dibromobiphenyl | 4,4'-Dibromo-3-biphenylol | Hydroxylated | cdc.gov |

| 4,4'-Dibromobiphenyl | 3,4'-Dibromo-4-biphenylol | Hydroxylated | cdc.gov |

| 4,4'-Dibromobiphenyl | 4'-Bromo-3-methoxy-4-biphenylol | Methoxylated | cdc.gov |

| FireMaster BP-6 (mixture) | 6-Hydroxy-2,2',4,4',5,5'-hexabromobiphenyl | Hydroxylated | cdc.gov |

Advanced Analytical Chemistry for 2,3 ,4 Tribromobiphenyl Research

Sample Preparation and Extraction Methodologies for Diverse Matrices

The initial and most critical step in the analysis of 2,3',4'-Tribromobiphenyl is the effective extraction of the analyte from the sample matrix. The choice of method depends heavily on the matrix type, the concentration of the target analyte, and the nature of interfering substances. To ensure a representative sample is analyzed, initial preparation steps may include drying, ashing, blending, or grinding to achieve homogeneity. epa.gov

Matrix-Specific Extraction Techniques

The diverse nature of matrices in which this compound is found requires specialized extraction protocols to ensure high recovery rates.

Biological Matrices (Serum, Tissue): For biological samples like human serum, simplified procedures such as a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be employed. nih.gov This involves an extraction and partitioning step using an acetone (B3395972)/hexane (B92381) mixture with magnesium sulfate (B86663) and sodium chloride. nih.gov Another common method is solid-phase extraction (SPE), where the sample is passed through a cartridge, such as an Oasis HLB column, to retain the analytes. nih.gov For fish tissues, extraction is often performed using a hexane-acetone mixture after grinding the sample with anhydrous sodium sulfate. fcrisk.ru A liquid-liquid extraction followed by SPE is also a validated method for quantifying PBBs in human serum. researchgate.net

Environmental Matrices (Soil, Dust): For solid environmental samples like soil, matrix solid-phase dispersion (MSPD) has been presented as an expeditious method. researchgate.net This technique involves blending the sample with a dispersive sorbent, such as bamboo charcoal, and eluting the analytes with an appropriate solvent. researchgate.net For indoor dust, ultrasonic extraction with a mixture of n-hexane and acetone is a common approach. researchgate.net

The following table summarizes common extraction techniques for different matrices.

Table 1: Matrix-Specific Extraction Techniques for Brominated Biphenyls

| Matrix | Extraction Technique | Key Solvents/Reagents | Source |

|---|---|---|---|

| Human Serum | QuEChERS-based approach | Acetone/Hexane, MgSO₄, NaCl | nih.gov |

| Human Serum | Solid-Phase Extraction (SPE) | Oasis HLB column, Dichloromethane | nih.gov |

| Fish Tissue | Solvent Extraction | Hexane-Acetone | fcrisk.ru |

| Soil | Matrix Solid-Phase Dispersion (MSPD) | Bamboo Charcoal (sorbent) | researchgate.net |

| Dust | Ultrasonic Extraction | n-Hexane/Acetone | researchgate.net |

Clean-up Procedures for Interference Removal

Following extraction, the sample extract contains the analyte of interest along with co-extracted interfering compounds (e.g., lipids, pigments) that can compromise chromatographic analysis and detection. Therefore, a clean-up step is essential.

Acid Treatment: A prevalent and effective method for removing lipids from biological extracts is treatment with concentrated sulfuric acid. nih.govfcrisk.ru The acid denatures and removes the lipidic components, leaving the acid-stable PBBs in the organic solvent phase. fcrisk.ru

Solid-Phase Extraction (SPE): SPE is widely used for clean-up. After extraction, the extract can be passed through a cartridge containing a specific sorbent. For serum samples, a dispersive SPE (d-SPE) step using C18 particles can be used to remove remaining interferences. nih.gov For more complex extracts from matrices like dust, multi-column clean-up systems are employed. researchgate.net For instance, a silica (B1680970) SPE column can be used to fractionate the extract, separating different classes of brominated compounds. researchgate.net Further clean-up of these fractions might involve aminopropyl (NH2) columns. researchgate.net

Chromatographic Separation Techniques for Congener-Specific Analysis

Due to the existence of numerous PBB congeners with similar physicochemical properties, high-resolution chromatographic separation is imperative for accurate, congener-specific analysis.

Gas Chromatography (GC) Applications (e.g., GC-MS, GC-ECD, GC-FID)

Gas chromatography is the most common technique for the analysis of PBBs. The choice of detector is crucial for achieving the required sensitivity and selectivity.

GC with Electron Capture Detection (GC-ECD): The electron capture detector is highly sensitive to halogenated compounds like PBBs. umich.edunih.gov The response of the ECD generally increases with the degree of bromination. umich.edu Analysis is typically performed on non-polar or low-polar capillary columns, such as those with SE-30 or DB-5 phases. fcrisk.ruumich.edu Retention times are influenced by the bromine substitution pattern; para-substituted bromines tend to increase retention time, while ortho-substituted bromines decrease it on non-polar columns. umich.edu

GC with Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides definitive identification and quantification. Gas chromatography-negative chemical ionization mass spectrometry (GC-NCI-MS) is particularly well-suited for analyzing brominated compounds due to its high sensitivity and selectivity. nih.gov For quantification, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific ions characteristic of the target analyte. nih.gov

The table below outlines typical GC conditions used for the analysis of PBBs.

Table 2: Example Gas Chromatography Conditions for PBB Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Technique | GC-ECD | GC-NCI-MS |

| Column | SE-30 | DB-5 (30m x 0.25mm x 0.25µm) |

| Column Temperature | 240°C (Isothermal) | Temperature Programmed |

| Detector | Electron Capture Detector (ECD) | Negative Chemical Ionization Mass Spectrometer (NCI-MS) |

| Purpose | Quantification of PBB congeners | Simultaneous extraction and detection of brominated flame retardants |

| Source | umich.edu | nih.govfcrisk.ru |

High-Resolution Liquid Chromatography Approaches

While GC is the dominant technique, high-performance liquid chromatography (HPLC) offers alternative selectivity for the separation of polyphenyl compounds. The development of new stationary phases has enhanced the capability of HPLC for resolving complex aromatic isomer mixtures. qub.ac.uk

For the separation of non-polar compounds like PBBs, reversed-phase HPLC is typically used. A comparison of stationary phases showed that phenyl-hexyl columns can provide superior separation of terphenyl and quaterphenyl (B1678625) isomers compared to standard C18 or biphenyl (B1667301) columns, attributed to the specific aromatic interactions. qub.ac.uk The use of ultra-high-pressure liquid chromatography (UHPLC) with columns packed with sub-2 µm particles can significantly reduce analysis times while maintaining high separation efficiency. nih.gov Although less common for PBB analysis than GC, HPLC can be a valuable tool, particularly as a pre-separation technique to fractionate complex mixtures before GC analysis. umich.edu

Mass Spectrometric Identification and Quantification Strategies

Mass spectrometry (MS) is the gold standard for the identification and quantification of this compound due to its high specificity and sensitivity.

Identification: Identification is based on the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragment ions. For brominated compounds, the isotopic pattern is a key identifier. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This creates a unique isotopic cluster for the molecular ion of this compound (C₁₂H₇Br₃), which can be precisely measured by high-resolution mass spectrometry. Advanced techniques like time-of-flight mass spectrometry (TOF-MS) can provide highly accurate mass measurements, further confirming the elemental composition. copernicus.org

Quantification: The most accurate and reliable quantification method is isotope dilution mass spectrometry. researchgate.net This involves spiking the sample with a known amount of an isotopically labeled internal standard (e.g., ¹³C₁₂-labeled this compound) prior to extraction. The labeled standard behaves identically to the native analyte throughout the sample preparation and analysis process, correcting for any losses. Quantification is based on the response ratio of the native analyte to the labeled standard. researchgate.net For enhanced selectivity and to minimize matrix interference, tandem mass spectrometry (MS/MS) is often used in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored for quantification. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS) in Congener Characterization

Electron Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC), is a cornerstone technique for the characterization and identification of PBB congeners like this compound. nih.gov The strength of EI-MS lies in its ability to produce distinct fragmentation patterns and characteristic isotopic clusters that aid in structural elucidation.

Upon entering the ion source, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation process for PBBs typically involves the sequential loss of bromine atoms. A key feature for identifying brominated compounds is the natural isotopic abundance of bromine, which consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal proportions (~50.7% and ~49.3%, respectively). This results in a unique and predictable isotopic pattern for the molecular ion and any bromine-containing fragments. For a tribrominated compound, the mass spectrum will exhibit a cluster of peaks for the molecular ion at M, M+2, M+4, and M+6, with relative intensities that are characteristic of the presence of three bromine atoms.

Furthermore, fragmentation patterns can sometimes help distinguish between different PBB isomers. The "ortho effect," a phenomenon observed in PBBs with bromine atoms in the 2,2'-, 2,2',6-, or 2,2',6,6'- positions, can lead to an unusually intense ion fragment from the loss of a single bromine atom, aiding in the differentiation of co-eluting isomers. who.intmdpi.com By comparing the retention time from the gas chromatograph and the mass spectrum with that of a pure this compound standard, analysts can achieve confident identification.

Table 1: Theoretical Isotopic Pattern for the Molecular Ion of this compound (C₁₂H₇Br₃)

| Ion | m/z (Nominal) | Relative Abundance (%) | Contributing Isotopes |

|---|---|---|---|

| [M]⁺ | 390 | 76.7 | ¹²C₁₂, ¹H₇, ⁷⁹Br₃ |

| [M+2]⁺ | 392 | 100.0 | ¹²C₁₂, ¹H₇, ⁷⁹Br₂, ⁸¹Br₁ |

| [M+4]⁺ | 394 | 48.7 | ¹²C₁₂, ¹H₇, ⁷⁹Br₁, ⁸¹Br₂ |

| [M+6]⁺ | 396 | 10.5 | ¹²C₁₂, ¹H₇, ⁸¹Br₃ |

High-Resolution Mass Spectrometry for Metabolite Identification

Identifying the metabolites of this compound is critical for understanding its biotransformation and potential biological activity. High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for this purpose, offering the high mass accuracy and resolution needed to elucidate the structures of unknown metabolites. pharmaron.combioanalysis-zone.comsemanticscholar.org

Unlike nominal mass instruments, HRMS analyzers like Orbitrap or Time-of-Flight (TOF) can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). springernature.comnih.gov This level of accuracy allows for the confident determination of an ion's elemental composition. thermofisher.com For instance, a primary metabolic pathway for PBBs is hydroxylation. An HRMS instrument can easily distinguish between the parent compound, this compound, and its monohydroxylated metabolite by the mass difference corresponding to the addition of one oxygen atom.

When combined with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), HRMS becomes even more powerful. bioanalysis-zone.com LC separates the metabolites from the parent compound and other matrix components. The HRMS instrument then isolates a metabolite's molecular ion, and a collision process induces fragmentation. Analyzing the accurate masses of the resulting fragment ions provides structural information that helps pinpoint the location of the metabolic modification (e.g., the position of the hydroxyl group on the biphenyl structure). pharmaron.comacs.org This untargeted approach allows researchers to screen for and identify unexpected metabolites in complex biological samples. nih.gov

Table 2: Exact Mass Comparison of this compound and a Potential Metabolite

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₁₂H₇⁷⁹Br₃ | 387.8098 |

| Monohydroxy-2,3',4'-tribromobiphenyl | C₁₂H₆O⁷⁹Br₃ | 403.7987 |

Development and Validation of Analytical Reference Standards for Brominated Biphenyls

The accuracy and reliability of any quantitative analysis of this compound depend entirely on the quality and availability of analytical reference standards. These standards are fundamental to instrument calibration, method validation, and ensuring the traceability of measurement results.

Importance of Pure Congener Standards in Quantitative Analysis

Polybrominated biphenyls comprise a group of 209 distinct chemical structures, known as congeners. nih.gov Each congener, including this compound, has unique physicochemical properties that influence its environmental distribution, bioaccumulation potential, and toxicological profile. Commercial PBB products were sold as mixtures, and the composition of these mixtures changes significantly once released into the environment due to processes like partitioning and differential metabolism. nih.gov

Therefore, analyzing environmental or biological samples for "total PBBs" using a commercial mixture as a standard is inadequate and can be misleading. Accurate risk assessment and environmental monitoring require congener-specific quantification. This is only possible through the use of pure, well-characterized analytical standards for each target congener. inchem.orgepa.gov

Certified Reference Materials (CRMs) represent the highest tier of analytical standards. gbjpl.com.au Produced by national metrology institutes or accredited bodies, CRMs have a certified property value, an associated uncertainty, and established metrological traceability. wikipedia.organsi.org Using a CRM of this compound for instrument calibration and quality control provides the highest level of confidence in the accuracy and comparability of analytical results between different laboratories and studies. quality-pathshala.comnih.gov

Internal Standard Strategies and Isotopic Dilution Methods

Quantitative analysis of this compound in complex samples like soil, sediment, or biological tissues is susceptible to errors from sample loss during preparation and from matrix effects during instrumental analysis. tum.de Matrix effects occur when co-extracted compounds interfere with the ionization of the target analyte, causing signal suppression or enhancement. To correct for these potential inaccuracies, an internal standard is added to the sample.

The most effective approach for quantification is Isotope Dilution Mass Spectrometry (IDMS). nih.govwikipedia.orgptb.de This technique is considered the gold standard in quantitative analysis due to its high precision and accuracy. wikipedia.org IDMS involves adding a known quantity of a stable, isotopically labeled version of the target analyte—such as ¹³C₁₂-2,3',4'-Tribromobiphenyl—to the sample prior to any extraction or cleanup steps. nih.gov

Because the isotopically labeled internal standard is chemically identical to the native (unlabeled) analyte, it experiences the same losses during sample preparation and the same matrix effects during MS analysis. ptb.de The mass spectrometer can distinguish between the native analyte and the labeled standard due to their mass difference. Quantification is then based on the measured ratio of the response of the native analyte to that of the labeled internal standard. This ratio remains constant regardless of sample loss or signal fluctuation, resulting in a highly accurate measurement. nih.govresearchgate.net The use of ¹³C-labeled standards is generally preferred as they behave almost identically to their ¹²C counterparts during chromatographic separation, unlike some deuterated standards which can sometimes exhibit slight retention time shifts. researchgate.netfoodriskmanagement.com

Table 3: Key Components of Isotope Dilution Mass Spectrometry (IDMS)

| Component | Description | Role in Analysis |

|---|---|---|

| Analyte | The target compound to be quantified (e.g., this compound). | The substance of interest in the unknown sample. |

| Isotopically Labeled Internal Standard | A version of the analyte synthesized with stable heavy isotopes (e.g., ¹³C₁₂-2,3',4'-Tribromobiphenyl). | Added in a known amount to every sample; acts as a surrogate to correct for analytical variability. |

| Calibration Standards | A series of solutions containing known concentrations of the native analyte and a fixed concentration of the labeled internal standard. | Used to generate a calibration curve based on the ratio of analyte to internal standard. |

| Mass Spectrometer | The detector that measures the distinct m/z for both the native analyte and the labeled internal standard. | Measures the response ratio of the native analyte to the labeled standard in both samples and calibration standards. |

Structure Activity Relationship Sar Studies and Mechanistic Investigations

Computational Chemistry and Molecular Modeling for Predictive Analysis

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, are invaluable tools for predicting the environmental and toxicological profiles of compounds like 2,3',4'-tribromobiphenyl, especially when experimental data are scarce.

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or environmental fate. For PBBs, these models are used to predict properties such as persistence, bioaccumulation, and toxicity. The environmental persistence of PBBs is influenced by their resistance to degradation processes like microbial breakdown and photodegradation. Generally, the difficulty of debromination of PBBs increases with a higher number of bromine atoms due to the increased electrophilicity and stability of the molecule. nih.gov Photodegradation is considered a significant environmental degradation pathway for PBBs. nih.gov

| Structural Feature | Influence on Environmental Fate | Predicted Impact on this compound |

|---|---|---|

| Number of Bromine Atoms (3) | Moderate number suggests intermediate persistence compared to higher and lower brominated congeners. | Likely to be persistent in the environment, but potentially more susceptible to degradation than hexa- or hepta-brominated congeners. |

| Substitution Pattern (ortho, meta, para) | Affects susceptibility to microbial degradation and metabolism. Presence of adjacent non-brominated carbons is a key factor. nih.gov | The presence of non-brominated carbons at positions 5, 6, 2', 5', and 6' may allow for microbial or metabolic attack. |

| Lipophilicity (High) | High potential for bioaccumulation in fatty tissues and sorption to soil and sediment. epa.gov | Expected to bioaccumulate in organisms and persist in soil and sediment. |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can provide insights into its potential to interact with biological receptors, which is a key step in understanding its mechanism of toxicity.

PBBs are known to interact with various receptors, including the aryl hydrocarbon receptor (AhR), which mediates many of the toxic effects of dioxin-like compounds. The planarity of the biphenyl (B1667301) rings, which is influenced by the number of ortho-substituents, is a critical factor for AhR binding. cdc.gov Congeners with few or no ortho-bromine atoms can adopt a coplanar conformation, which is favored for AhR binding. This compound has one ortho-bromine atom, which may allow for a quasi-planar conformation, suggesting a potential for AhR interaction, albeit likely weaker than non-ortho substituted congeners.

Other potential receptor targets for PBBs include thyroid hormone receptors and enzymes involved in steroid hormone metabolism. The structural similarity of PBBs to thyroid hormones suggests the potential for endocrine-disrupting effects.

| Biochemical Receptor | Predicted Interaction Potential | Structural Basis for Interaction |

|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Moderate | Mono-ortho substitution allows for a degree of planarity, which is a prerequisite for AhR binding. |

| Thyroid Hormone Receptors | Possible | Structural analogy to thyroid hormones. |

| Cytochrome P450 Enzymes | Likely Substrate | Acts as a substrate for metabolic enzymes (see section 6.3). |

Stereochemical Influences on Environmental and Biological Behavior

The three-dimensional structure of a molecule, including its stereochemistry, can significantly impact its biological activity and environmental fate. nih.govmalariaworld.orgresearchgate.net For PBBs, the key stereochemical feature is atropisomerism, which arises from hindered rotation around the single bond connecting the two phenyl rings due to the presence of bulky ortho-substituents. cdc.gov This restricted rotation can lead to the existence of stable, non-superimposable mirror-image enantiomers.

However, this compound is an achiral molecule and does not exhibit atropisomerism because it lacks a second ortho-substituent on the other phenyl ring to sufficiently restrict rotation. nih.gov Therefore, stereochemical considerations in terms of enantiomer-specific biological activity or environmental degradation are not applicable to this specific congener. The degree of planarity, as influenced by the single ortho-bromine, remains a key structural aspect governing its interactions. cdc.gov

Mechanistic Insights into Enzyme-Substrate Interactions for Brominated Biphenyls

The metabolism of PBBs is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.comuniba.it The rate and regioselectivity of metabolism are highly dependent on the specific PBB congener and the CYP isozyme involved. nih.govnih.gov In vitro studies with rat liver microsomes have provided valuable insights into the structure-activity relationships for PBB metabolism.

For metabolism by phenobarbital (B1680315) (PB)-induced CYPs, the presence of adjacent non-brominated meta and para carbons on at least one ring is a key structural requirement. nih.gov In contrast, metabolism by 3-methylcholanthrene (B14862) (MC)-induced CYPs requires adjacent non-brominated ortho and meta carbons. nih.gov this compound possesses both of these structural features, suggesting it can be a substrate for both types of CYP isozymes. The primary metabolic reaction for PBBs is hydroxylation. nih.gov The position of hydroxylation is influenced by the bromine substitution pattern.

The interaction between a PBB molecule and the active site of a CYP enzyme is a complex process. The flexibility of the CYP active site can accommodate a variety of substrates. nih.gov The binding of the PBB to the enzyme is the initial step, followed by the catalytic cycle that results in the addition of a hydroxyl group to the biphenyl ring. The presence of bromine atoms can influence the electronic properties of the biphenyl system, thereby affecting the rate of the enzymatic reaction.

Comparative Analysis of this compound with Other Brominated Biphenyl Congeners

The toxicity and environmental behavior of PBBs vary significantly among different congeners, and these differences are directly related to their chemical structure. A comparative analysis of this compound with other PBB congeners highlights the importance of the number and position of bromine atoms.

Lower Brominated Biphenyls (e.g., dibromobiphenyls): These congeners are generally less persistent and more readily metabolized than higher brominated ones. nih.gov They tend to have lower lipophilicity and, therefore, a lower potential for bioaccumulation.

Higher Brominated Biphenyls (e.g., hexabromobiphenyls, such as PBB-153): These are highly persistent in the environment and bioaccumulate to a greater extent. epa.gov Their high degree of bromination makes them more resistant to metabolic degradation. nih.gov Some highly brominated congeners, particularly those with ortho-substitutions, are potent inducers of certain CYP enzymes.

Coplanar PBBs (e.g., 3,3',4,4'-tetrabromobiphenyl): These non-ortho substituted congeners can adopt a planar conformation and exhibit high affinity for the AhR, leading to dioxin-like toxicity. oup.com

This compound, with its three bromine atoms and a single ortho-substituent, occupies an intermediate position in this spectrum. Its persistence and bioaccumulation potential are likely to be significant, but probably less than those of the more highly brominated congeners. Its potential for AhR-mediated toxicity is expected to be lower than that of coplanar PBBs due to the presence of the ortho-bromine, which hinders planarity. cdc.gov The neurotoxicity of PBB congeners has been shown to be related to ortho- or ortho-, para-chlorine substitutions in PCBs, suggesting that the substitution pattern of this compound could be relevant to potential neurotoxic effects. nih.gov

| PBB Congener | Number of Bromines | Ortho-Substitution | Predicted Persistence | Predicted Bioaccumulation | Predicted AhR Binding |

|---|---|---|---|---|---|

| 4,4'-Dibromobiphenyl (B48405) | 2 | 0 | Low-Moderate | Moderate | High |

| This compound | 3 | 1 | Moderate-High | High | Moderate |

| 3,3',4,4'-Tetrabromobiphenyl | 4 | 0 | High | High | Very High |

| 2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153) | 6 | 4 | Very High | Very High | Low |

Future Research Directions and Methodological Advancements

Development of Novel Analytical Approaches for Trace Level Detection

The accurate assessment of the environmental prevalence and organismal exposure to 2,3',4'-Tribromobiphenyl relies on the availability of highly sensitive and selective analytical methods. Detecting this compound at trace levels within complex matrices such as sediment, water, and biological tissues presents a significant analytical challenge. To address this, researchers are actively developing novel analytical approaches that push the boundaries of detection and quantification.

Recent advancements in analytical chemistry are pivotal for the future of monitoring brominated flame retardants (BFRs) like this compound. Methodologies combining gas chromatography (GC) or liquid chromatography (LC) with advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), are becoming increasingly prevalent. mdpi.com These methods offer the high sensitivity and selectivity required for identifying BFRs at trace levels in intricate environmental and biological samples. mdpi.com

A key focus in method development is the simultaneous determination of a wide range of BFRs. For instance, a new multi-residue analytical method has been developed for the measurement of major BFRs in human biological matrices, proving suitable for the identification of these residues at ultra-trace levels. nih.gov Furthermore, innovative sample preparation techniques, such as mixed-mode solid-phase extraction, are being designed to overcome interference from dissolved organic carbon in water samples, thereby improving extraction recoveries for analytes. nih.gov

The table below summarizes some of the advanced analytical techniques being employed for the trace level detection of brominated compounds.

| Analytical Technique | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages |

| Gas Chromatography-Negative Chemical Ionisation Mass Spectrometry (GC-NCI-MS) | River Water, Bed Sediment | 3-160 pg L⁻¹ (water), 5-145 pg g⁻¹ (sediment) | High sensitivity for halogenated compounds. |

| Liquid Chromatography/Quadrupole Linear Ion Trap Mass Spectrometry (LC-QqLIT-MS) | Standard Solutions | 0.01–0.5 pg (EPI experiment) | Powerful and very sensitive analytical tool for quantification and confirmation. ciemat.es |

| QuEChERS followed by GC-MS | Sediment, Fish | 0.4–1.3 µg kg⁻¹ (LOD for TDBP-TAZTO in sediment) | Involves extraction with acetonitrile and dispersive solid-phase extraction cleanup to effectively remove matrix interferences. mdpi.com |

These advanced methods are critical for generating the high-quality data needed for accurate risk assessments and for monitoring the effectiveness of regulations aimed at reducing the environmental burden of PBBs.

Integrated Environmental Modeling for Long-Term Fate Prediction

Predicting the long-term environmental fate of persistent organic pollutants (POPs) like this compound is crucial for understanding their potential for long-range transport, bioaccumulation, and ecosystem-level impacts. Integrated environmental modeling, which combines various process models to simulate the behavior of chemicals in the environment, is an essential tool in this endeavor. wiley.com

These models aim to provide a holistic view by crosscutting the three environmental media: air, water, and soil, and focusing on the parallels and similarities between them. wiley.com For PBBs, which are hydrophobic and tend to adsorb strongly to soils and sediments, such models are invaluable for predicting their partitioning and persistence. nih.gov The organic content of the soil or sediment and the degree of bromine substitution on the biphenyl (B1667301) structure are key factors influencing this adsorption. nih.gov

Future advancements in this field will likely involve the development of more sophisticated multimedia models that can account for the complex interactions between different environmental compartments. wiley.com These models will need to incorporate data on emission sources, transport pathways, and degradation processes to provide accurate long-term predictions. For instance, the uncontrolled combustion of household waste containing BFRs is a known release pathway into the environment. nih.gov

The development and application of these models are critical for informing environmental policies and management strategies aimed at mitigating the long-term risks associated with this compound and other PBBs.

Advancements in Understanding Complex Biotransformation Pathways

Once in the environment and taken up by organisms, this compound can undergo biotransformation, a process that can alter its toxicity and persistence. Understanding the complex pathways of these metabolic transformations is a key area of ongoing research.

Biotransformation of PBBs can lead to the formation of various metabolites, some of which may be more or less toxic than the parent compound. Research has shown that cytochrome P450 (CYP) enzymes play a significant role in the metabolism of xenobiotics, including polychlorinated biphenyls (PCBs), which are structurally related to PBBs. nih.gov For example, exposure to certain PCB congeners has been shown to modulate CYP enzyme activity. nih.gov

Recent studies on other BFRs have identified specific biotransformation pathways. For instance, the biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) has been shown to produce 2,4,6-tribromophenol (2,4,6-TBP) as a major metabolite in both human and rat liver microsomes. nih.gov Another study on tetrabromobisphenol A (TBBPA) using the fungus Phanerochaete chrysosporium identified novel biotransformation pathways, including glycosylation and oxidative hydroxylation. nih.gov This research highlighted the upregulation of several enzymes, such as cytochrome P450 monooxygenase and glutathione S-transferases, in response to TBBPA exposure. nih.gov

Future research will likely focus on elucidating the specific enzymatic pathways involved in the biotransformation of this compound and other PBB congeners in a variety of organisms, including humans. This will involve a combination of in vitro studies using liver microsomes and in vivo animal studies, coupled with advanced analytical techniques to identify and quantify metabolites. A deeper understanding of these pathways is essential for accurately assessing the health risks associated with exposure to PBBs.

Interdisciplinary Research on Brominated Biphenyls in Global Ecosystems

The widespread distribution of brominated biphenyls in the global environment necessitates a collaborative, interdisciplinary research approach to fully comprehend their ecosystem-wide impacts. These persistent compounds have been detected in various environmental compartments, including air, water, sediment, and biota, often far from their original sources. nih.govepa.gov This long-range transport highlights the global nature of the contamination issue.

Interdisciplinary research, integrating fields such as environmental chemistry, toxicology, ecology, and oceanography, is crucial for understanding the complex journey of these pollutants through the global ecosystem. For example, the oceans are considered a major sink for polybrominated diphenyl ethers (PBDEs), with higher concentrations often found in marine organisms compared to their terrestrial counterparts. semanticscholar.org

The challenges of conducting such large-scale, integrated research are significant and can include bridging the gap between natural and social sciences to inform effective management and conservation efforts. nih.gov Future research should continue to foster collaborations across disciplines to address key knowledge gaps. This includes better characterization of the impacts on human and wildlife health, understanding the role of e-waste recycling in releasing these compounds into the environment, and monitoring their temporal trends in various ecosystems. bham.ac.uk

A global perspective is also essential, as the production, use, and disposal patterns of brominated flame retardants vary geographically, leading to different environmental concentrations and exposure profiles in different parts of the world. nih.gov By combining expertise from various fields, researchers can develop a more comprehensive picture of the risks posed by this compound and other brominated biphenyls to the global ecosystem.

Q & A

Q. What are the key physicochemical properties of 2,3',4'-Tribromobiphenyl critical for experimental design?

- Methodological Answer : The molecular formula is C₁₂H₇Br₃ with a molecular weight of 390.896 g/mol (CAS 51202-79-0) . While direct data for this compound is limited, analogous compounds like 2,4,6-Tribromobiphenyl (CAS 59080-33-0) provide insights:

- Log P (octanol-water partition coefficient) : Estimated via QSAR models to predict environmental persistence.

- Solubility : Low solubility in water; typically dissolved in hexane or isooctane for analytical workflows (e.g., 50 µg/mL in isooctane) .

- Structural stability : Bromine substitution patterns influence thermal degradation pathways .

Q. How can researchers synthesize this compound with high regioselectivity?

- Methodological Answer : Regioselective bromination of biphenyl derivatives often employs Lewis acid catalysts (e.g., FeBr₃) or directed ortho-metalation . For example:

- Use N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–25°C) to minimize polybromination.

- Monitor reaction progress via GC-MS with a DB-5MS column (30 m × 0.25 mm ID) to confirm substitution patterns .

Q. What analytical techniques are optimal for quantifying this compound in environmental matrices?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) with electron capture detection (ECD) for enhanced sensitivity to brominated compounds .

- Sample Preparation : Extract using accelerated solvent extraction (ASE) with hexane:acetone (3:1 v/v), followed by cleanup via silica gel columns to remove interfering lipids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound across studies?

- Methodological Answer :

- Source Validation : Cross-reference purity data (e.g., ≥98% by HPLC) and confirm isomer identity via high-resolution NMR (¹³C and DEPT-135 for bromine position confirmation) .

- In Vitro/In Vivo Consistency : Compare results from HepG2 cell assays (EC₅₀ for cytotoxicity) with rodent models, adjusting for metabolic activation differences (e.g., cytochrome P450 isoforms) .

Q. What computational approaches predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite™ to estimate biodegradation half-lives and bioaccumulation factors (BCF) based on log P (predicted ~6.2) .

- Molecular Dynamics Simulations : Analyze binding affinity to human serum albumin (HSA) or lipid membranes to assess bioaccumulation risks .

Q. What challenges arise in differentiating this compound from co-eluting isomers in chromatographic analysis?

- Methodological Answer :

- 2D GC×GC-TOFMS : Employ a secondary liquid crystal column (e.g., LC-50) to separate isomers based on planar vs. non-planar configurations.

- Isotopic Pattern Deconvolution : Leverage Br₂ isotope clusters (m/z 158/160) in high-resolution MS to distinguish substitution patterns .

Data Contradiction Analysis

Q. How should conflicting data on the photodegradation rates of this compound be addressed?

- Methodological Answer :

- Controlled Light Exposure : Replicate experiments using standardized UV light (λ = 254 nm) and quantify degradation products (e.g., dibromobiphenyls) via LC-UV/Vis .

- Matrix Effects : Compare degradation in pure solvent (acetonitrile) vs. natural water (humic acid content) to assess environmental relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.